Regioselective Halogenation: 6-Bromo vs. Unsubstituted Indazole in Cross-Coupling Reactions
6-Bromo-1H-indazole-4-carbonitrile possesses a bromine atom at the 6-position, which is a requisite for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups at this specific location . Unsubstituted 1H-indazole-4-carbonitrile lacks this reactive handle, precluding such site-specific derivatization without additional functionalization steps .
| Evidence Dimension | Presence of reactive halogen for cross-coupling |
|---|---|
| Target Compound Data | Bromine atom present at 6-position |
| Comparator Or Baseline | 1H-Indazole-4-carbonitrile (no halogen at 6-position) |
| Quantified Difference | Enables regioselective cross-coupling vs. no inherent reactivity at this site |
| Conditions | Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed reactions |
Why This Matters
For medicinal chemists, this specific halogen handle is critical for synthesizing diverse libraries of 6-aryl/heteroaryl indazole derivatives, a key step in structure-activity relationship (SAR) studies.
